molecular formula C10H9FO2 B172884 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 127033-13-0

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B172884
CAS RN: 127033-13-0
M. Wt: 180.17 g/mol
InChI Key: RBJPSYZJIFLOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as 4-Fluoro-7-methoxyinden-1-one, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that has a melting point of 73-75 °C and is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceutical research, and materials science.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its potential medicinal properties. It serves as an important raw material and intermediate in organic synthesis for developing drugs . Its derivatives have been studied for anti-tumor and anti-inflammatory activities, which could modify allergic and inflammatory responses .

Organic Synthesis

“4-Fluoro-7-methoxy-1-indanone” is an intermediate in organic synthesis. It plays a crucial role in the synthesis of complex organic molecules that can be used for various applications, including medicinal chemistry and material science .

Agrochemicals Production

The compound is also used in the synthesis of agrochemicals. These chemicals are essential for protecting crops from pests and diseases, thereby contributing to agricultural productivity .

Dyestuff Industry

In the dyestuff industry, “4-Fluoro-7-methoxy-1-indanone” is used as an intermediate for producing dyes and pigments. These dyes are then used in textiles, inks, and coatings .

Photovoltaic Material Performance

The energy gap measurement of derivatives of this compound is crucial for concluding the photovoltaic material performance based on charge transfer. This is significant for the development of solar cells and other photovoltaic devices .

Retinoic Acid-Metabolizing Enzymes Inhibition

Derivatives of “4-Fluoro-7-methoxy-1-indanone” have been explored as potential inhibitors of retinoic acid-metabolizing enzymes. This application is relevant in treating skin diseases and cancer by affecting cell growth and differentiation .

properties

IUPAC Name

4-fluoro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPSYZJIFLOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562554
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

127033-13-0
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, to 300 g powdered potassium carbonate in 1.5 1 of acetone is added 121 g II under stirring, followed by 83 ml of dimethyl sulphate. After heating to reflux for 2 hrs, the solvent is distilled off, water is added and the mixture refluxed for a further hour. Extraction with methylene chloride and evaporation gives 125 g of crude III, which is purified by crystallization from EtOAc, m.p. 118°-120°.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Name

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